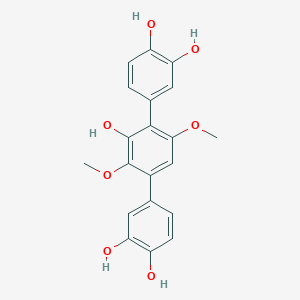

3,3''-Dihydroxyterphenyllin

説明

Contextualization of Fungal Secondary Metabolites in Research

Fungi are a prolific source of secondary metabolites (SMs), which are low-molecular-weight compounds with a wide array of biological activities not essential for their growth but crucial for survival and environmental interaction. nih.govtandfonline.com These metabolites, including polyketides, non-ribosomal peptides, and terpenes, have been instrumental in the discovery of critical drugs like penicillin and lovastatin. nih.gov The genes responsible for the biosynthesis of these compounds are often organized in co-regulated gene clusters, allowing for their rapid production in response to environmental cues. asm.org

The study of fungal SMs is a significant area of research for drug discovery. asm.orgresearchgate.net Fungi have contributed immensely to human and animal health through the development of life-saving medicines and agrochemicals. asm.org Researchers continue to explore the vast chemical diversity of fungal SMs by investigating strains from diverse and extreme environments and by employing techniques like co-culturing and genetic engineering to activate silent biosynthetic gene clusters. nih.govmdpi.com The genus Aspergillus, in particular, is known for its extensive production of bioactive SMs. pnas.org

Overview of the p-Terphenyl (B122091) Chemical Class and its Significance

The p-terphenyls are a class of aromatic hydrocarbons characterized by a linear chain of three benzene (B151609) rings. researchgate.netchemicalbook.com These compounds are primarily produced by fungi, particularly basidiomycete macrofungi, and to a lesser extent by actinomycetes and lichens. chemicalbook.comnih.govresearchgate.net The chemical investigation of p-terphenyls dates back to 1877, and since then, over 230 natural p-terphenyl derivatives have been identified. researchgate.netchemicalbook.comnih.gov

The basic structure of p-terphenyls consists of a central benzene ring substituted by two phenyl groups. nih.gov This core structure is often modified with various functional groups, including hydroxyl, methoxy (B1213986), and isoprenyl groups, or oxidized to form quinones. nih.govmdpi.com These structural variations contribute to a wide range of biological activities, such as cytotoxic, antimicrobial, antioxidant, and immunosuppressive effects. researchgate.netnih.gov

Historical Discovery and Early Investigations of 3,3''-Dihydroxyterphenyllin

The first p-terphenyl metabolite to be described was terphenyllin (B1681270), which was isolated from the fungus Aspergillus candidus in 1975. scispace.com Subsequently, several analogues, including 3-hydroxyterphenyllin (B1664598) and this compound, were also isolated from strains of Aspergillus candidus. scispace.comresearchgate.net this compound was identified as one of the major compounds produced by this fungus. researchgate.net Early research focused on the isolation and characterization of these compounds. For instance, a prenylated p-terphenyl metabolite, later found to be identical to 4''-deoxyterprenin, was also discovered in Aspergillus candidus and noted for its potent cytotoxic activity. scispace.com The producing organism, Aspergillus candidus Link. F23967, was originally isolated from possum dung in New Zealand. scispace.com

Structure

2D Structure

3D Structure

特性

分子式 |

C20H18O7 |

|---|---|

分子量 |

370.4 g/mol |

IUPAC名 |

4-[4-(3,4-dihydroxyphenyl)-3-hydroxy-2,5-dimethoxyphenyl]benzene-1,2-diol |

InChI |

InChI=1S/C20H18O7/c1-26-17-9-12(10-3-5-13(21)15(23)7-10)20(27-2)19(25)18(17)11-4-6-14(22)16(24)8-11/h3-9,21-25H,1-2H3 |

InChIキー |

VXSPWGWNHZICJF-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C(C(=C1)C2=CC(=C(C=C2)O)O)OC)O)C3=CC(=C(C=C3)O)O |

正規SMILES |

COC1=C(C(=C(C(=C1)C2=CC(=C(C=C2)O)O)OC)O)C3=CC(=C(C=C3)O)O |

同義語 |

3,3''-DHT 3,3''-di-OH-terphenyllin 3,3''-dihydroxyterphenyllin |

製品の起源 |

United States |

Occurrence and Advanced Isolation Methodologies

Microbial Production and Ecological Context

Fungi, particularly those of the genus Aspergillus, are the primary natural producers of 3,3''-Dihydroxyterphenyllin. nih.govebi.ac.ukuni-marburg.de These microorganisms synthesize a vast array of secondary metabolites, often in response to their ecological niche and environmental conditions. mdpi.commdpi.com

Identification of Producing Fungal Species (e.g., Aspergillus candidus, Aspergillus taichungensis, Aspergillus ustus)

Several species within the genus Aspergillus have been identified as producers of this compound.

Aspergillus candidus : This species is a known producer of various p-terphenyl (B122091) derivatives, including this compound. nih.govpeerj.comresearchgate.net Strains of A. candidus have been isolated from diverse environments, including insects, which serve as a habitat for unique microorganisms. nih.govpeerj.com The fungus is also known to produce other related compounds such as terphenyllin (B1681270) and 3-hydroxyterphenyllin (B1664598). ncl.edu.twscispace.comatcc.org

Aspergillus taichungensis : First isolated from soil in Taiwan, A. taichungensis is another confirmed source of this compound. ebi.ac.ukwikipedia.org This species belongs to the Candidi section of Aspergillus, which is known for its white spores. wikipedia.org It has been isolated from the root soil of mangrove plants, indicating its presence in unique ecological settings. ebi.ac.uk

Aspergillus ustus : This species, commonly found in soil and indoor environments, has also been shown to produce this compound. uni-marburg.dewikipedia.org A study involving the heterologous expression of a biosynthetic gene cluster from Aspergillus ustus in a different fungal host (Aspergillus nidulans) resulted in the formation of the compound. uni-marburg.de

Characterization of Cultivation Conditions for Optimal Metabolite Production

The production of fungal secondary metabolites is highly dependent on the cultivation conditions. researchgate.net While specific studies optimizing for maximal this compound yield are not extensively detailed, general fermentation parameters for producing fungi provide a baseline for its production. Key factors influencing production include nutrient sources, pH, temperature, and aeration. researchgate.netmdpi-res.com

Fungal strains are often cultivated using both solid-state and submerged fermentation techniques. isciii.es For example, Aspergillus candidus has been fermented in liquid cultures containing peptone, malt (B15192052) extract, and glycerol (B35011) at 25°C with vigorous agitation and aeration. scispace.com Another approach involves cultivating the fungus on solid media, such as rice, at 25°C for extended periods. uni-marburg.de The choice of carbon and nitrogen sources, such as glucose, sucrose, and yeast extract, can significantly impact mycelial growth and metabolite synthesis. researchgate.netmdpi-res.com

Table 1: Examples of Cultivation Conditions for Aspergillus Species

| Fungal Species | Medium Components | Temperature | Incubation Time | Culture Type | Reference |

|---|---|---|---|---|---|

| Aspergillus candidus | Peptone, Malt Extract, Glycerol | 25°C | Not Specified | Liquid Fermentation | scispace.com |

| Aspergillus ustus (gene host) | Rice | 25°C | 21 days | Solid-State | uni-marburg.de |

| Fusarium sp. (endophyte) | Potato Dextrose Broth (PDB) | 21-22°C | 8 days | Submerged Fermentation | isciii.es |

| Chaetomium madrasense | Sucrose, Sodium Nitrate | 25°C | 10 days | Stationary Culture | researchgate.net |

Sophisticated Extraction and Separation Procedures

Isolating pure this compound from a complex fungal culture requires a multi-step process involving extraction to separate the compound from the fermentation broth and mycelia, followed by chromatographic purification.

Advanced Liquid-Liquid Partitioning Techniques

Liquid-liquid extraction (LLE) is a fundamental technique used to separate compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. longdom.orgcelignis.com The efficiency of this process is governed by the partition coefficient of the target molecule. longdom.orgcelignis.com

In the context of isolating this compound and related fungal metabolites, the process often begins with the extraction of the entire fungal culture (broth and mycelia) or the filtered broth using a suitable organic solvent. A common method involves using a mixture of chloroform (B151607) and methanol (B129727) (1:1, v/v) to extract the fungal biomass. isciii.es Another documented procedure involves concentrating the culture broth, adding a salt solution like saturated sodium chloride to increase the polarity of the aqueous phase, and then partitioning the metabolites into a less polar organic solvent mixture, such as hexane-dichloromethane (1:1). scispace.com Solvents like ethyl acetate (B1210297) are also frequently used. longdom.org The resulting crude extract contains a mixture of compounds that then undergoes further purification.

Preparative Chromatographic Approaches (e.g., High-Performance Liquid Chromatography)

Following initial extraction, the crude mixture is subjected to various chromatographic techniques to separate the compounds based on properties like polarity and size. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful and essential tool for the final purification of specific compounds like this compound from complex mixtures. gilson.comsigmaaldrich.com

The purification strategy for this compound often involves a preliminary separation step using column chromatography. For instance, the crude extract can be fractionated on a silica (B1680970) gel column. nih.govpeerj.com Subsequently, size-exclusion chromatography, such as on a Sephadex LH-20 column, is used to separate compounds based on their molecular size, often yielding fractions enriched with p-terphenyls. nih.govpeerj.com

The final isolation is typically achieved using semi-preparative HPLC. nih.govpeerj.com A reversed-phase column is commonly employed, where compounds are separated based on their hydrophobicity. Specific methods have been detailed where this compound was purified using a methanol-water solvent system, demonstrating the high resolution of this technique. nih.govpeerj.com

Table 2: Semi-Preparative HPLC Conditions for the Isolation of this compound

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Semi-preparative HPLC | nih.govpeerj.com |

| Mobile Phase | Methanol-Water (MeOH–H₂O), 53:47 | nih.govpeerj.com |

| Modifier | 0.01% Trifluoroacetic acid (TFA) | nih.govpeerj.com |

| Flow Rate | 4 mL/min | nih.govpeerj.com |

| Detection | 210 nm | nih.govpeerj.com |

Biosynthesis and Enzymatic Pathway Elucidation

Characterization of Biosynthetic Gene Clusters (BGCs)

The enzymes responsible for the production of secondary metabolites like p-terphenyls are typically encoded by genes organized into biosynthetic gene clusters (BGCs) on the chromosome. uni-marburg.denih.gov The discovery and analysis of these BGCs are foundational to understanding the biosynthetic pathway of 3,3''-Dihydroxyterphenyllin.

Advances in genome sequencing and computational biology have enabled the identification of BGCs responsible for synthesizing natural products. nih.gov Through genome mining of filamentous fungi such as Aspergillus ustus, researchers have identified putative BGCs predicted to be involved in p-terphenyl (B122091) biosynthesis. uni-marburg.de These bioinformatic tools predict the location and putative function of the clustered genes, guiding further experimental validation. uni-marburg.denih.gov

For instance, the heterologous expression of a BGC from Aspergillus ustus led to the production of several p-terphenyl derivatives, confirming the cluster's role in their biosynthesis. researchgate.net Similarly, studies on related compounds have identified the ucd BGC, which encodes the necessary enzymatic machinery for the synthesis of structurally similar molecules, providing a model for understanding the genetic basis of this compound formation. acs.org

The core scaffold of p-terphenyls is not generated by a polyketide synthase (PKS), but rather by a non-ribosomal peptide synthetase (NRPS)-like enzyme. researchgate.net These enzymes are distinct from the canonical NRPSs that assemble peptides. Instead, they utilize aromatic α-keto acids derived from the shikimate pathway as substrates. nih.govnih.gov

The key enzyme is an atromentin (B1665312) synthetase, a multi-domain enzyme that adenylates and dimerizes 4-hydroxyphenylpyruvic acid to form atromentin, the first key p-terphenyl intermediate. nih.govnih.gov Several homologous atromentin synthetases have been characterized in different fungi, highlighting a conserved biosynthetic origin for this class of compounds. researchgate.netacs.orgnih.gov

Table 1: Core Biosynthetic Enzymes in p-Terphenyl Synthesis

| Enzyme Name | Organism | Type | Substrate | Product | Reference |

|---|---|---|---|---|---|

| AtrA | Tapinella panuoides | NRPS-like (Tri-domain) | 4-hydroxyphenylpyruvic acid | Atromentin | nih.gov |

| UcdA | Aspergillus candidus | NRPS-like | 4-hydroxyphenylpyruvate | Atromentin | acs.org |

| GreA | Suillus grevillei | NRPS-like (Monomodular) | Aromatic α-keto acid | Atromentin | researchgate.net |

| AlfA | Aspergillus sp. | NRPS-like | Phenylpyruvic acid | Polyporic acid | researchgate.net |

Genome Mining and Bioinformatic Prediction of Putative BGCs

Detailed Mechanistic Studies of Biosynthetic Steps

Following the creation of the initial terphenylquinone scaffold by the core NRPS-like enzyme, a series of tailoring enzymes modify the structure to produce the final diverse array of p-terphenyls, including this compound. researchgate.net These modifications are crucial for the compound's chemical properties and biological activity.

Tailoring enzymes are responsible for the structural diversification of natural product scaffolds. rsc.orgresearchgate.net In the biosynthesis of p-terphenyls, these enzymes include oxidoreductases, methyltransferases, and prenyltransferases. uni-marburg.de After the initial formation of the atromentin core, gene deletion and heterologous expression experiments have shown that modifications such as O-methylation and prenylation occur. researchgate.net

For example, the ucd BGC contains genes encoding for a dimethylallyl-tryptophan synthase (UcdD, a prenyltransferase) and an O-methyltransferase (UcdC) that act on the p-terphenyl core. acs.org The pathway also involves oxidoreductases, such as short-chain dehydrogenases/reductases (SDRs), which play a critical role in modifying the oxidation state of the central quinone ring. researchgate.net

The biosynthesis of virtually all fungal p-terphenyls proceeds through the central terphenylquinone intermediate, atromentin. nih.govnih.gov Atromentin is formed via the dimerization of two molecules of 4-hydroxyphenylpyruvic acid, a reaction catalyzed by the core NRPS-like atromentin synthetase (e.g., AtrA or UcdA). acs.orgnih.govnih.gov The required substrate, 4-hydroxyphenylpyruvic acid, is supplied from the shikimate pathway via the action of an aminotransferase (like AtrD or UcdG), which converts L-tyrosine. acs.orgnih.gov The formation of atromentin is a pivotal step, as its benzoquinone core is the substrate for subsequent tailoring reactions that lead to a wide variety of structurally diverse metabolites. researchgate.netnih.gov

A key transformation in the pathway from atromentin to hydroxylated p-terphenyls like this compound is the reductive dehydration of the central quinone ring. researchgate.netacs.org This critical step removes the quinone functionality and establishes the hydroquinone (B1673460) or fully aromatic central ring characteristic of many final products.

This process is proposed to be carried out by a bifunctional enzyme. acs.org For example, in the biosynthesis of related compounds, the enzyme UcdB is suggested to catalyze the reductive dehydration of atromentin to form a 2',3',5'-trihydroxy-p-terphenyl intermediate. acs.org Similarly, research in Aspergillus ustus identified a two-enzyme system for this transformation: a short-chain dehydrogenase/reductase (SDR) called EchB and a nuclear transport factor 2 (NTF2)-like dehydratase called EchC. researchgate.net This enzymatic step is crucial as it creates the 2',3',5'-trihydroxy-benzene core that can be further modified by other tailoring enzymes. researchgate.net

Table 2: Enzymes Involved in Atromentin Modification

| Enzyme Name | Proposed Function | Class | Role in Pathway | Reference |

|---|---|---|---|---|

| UcdB | Reductive Dehydration | Bifunctional Enzyme | Converts atromentin to a trihydroxyterphenyl intermediate | acs.org |

| EchB | Reductase | Short-chain dehydrogenase/reductase (SDR) | Part of the reductive dehydration of the quinone core | researchgate.net |

| EchC | Dehydratase | Nuclear transport factor 2 (NTF2)-like | Part of the reductive dehydration of the quinone core | researchgate.net |

| UcdC | Methylation | O-Methyltransferase | Adds methyl groups to the terphenyl core | acs.org |

| UcdD | Prenylation | Prenyltransferase | Adds a prenyl group to the terphenyl core | acs.org |

| AtrD / UcdG | Substrate Supply | Aminotransferase | Provides 4-hydroxyphenylpyruvic acid from L-tyrosine | acs.orgnih.gov |

Enzymatic Reductive Dehydration Processes

Genetic Engineering and Pathway Manipulation for Enhanced Production or Diversification

Advances in genetic engineering have provided powerful tools to study and manipulate the biosynthetic pathways of fungal secondary metabolites. These techniques have been applied to p-terphenyls to elucidate gene function and create platforms for producing novel derivatives.

One of the most effective strategies for studying and producing fungal natural products is heterologous expression, where a biosynthetic gene cluster (BGC) from a producing organism is transferred into a well-characterized host strain. Aspergillus nidulans is a commonly used host for this purpose due to its well-established genetic tools and relatively clean secondary metabolite background, especially in engineered strains. nih.govnih.gov

Researchers have successfully expressed a p-terphenyl BGC from Aspergillus ustus in A. nidulans. researchgate.net This experiment led to the production of four new p-terphenyl derivatives, confirming the function of the cloned gene cluster. researchgate.net This approach not only validates the role of the BGC but also allows for the production of compounds that might be difficult to isolate from the native producer. Furthermore, expressing genes in different hosts can sometimes lead to unexpected products due to crosstalk between the introduced pathway and the host's native metabolism, highlighting the potential for generating novel chemical diversity. researchgate.net

Table 1: Examples of Heterologous Expression for p-Terphenyl Biosynthesis

| Native Producer | Gene/Cluster Expressed | Expression Host | Outcome | Reference |

| Aspergillus ustus | p-Terphenyl Biosynthetic Gene Cluster | Aspergillus nidulans | Production of four new p-terphenyl derivatives. | researchgate.net |

| Colletotrichum higginsianum | Putative 1,3,6,8-tetrahydroxynaphthalene (B103748) synthase gene (ChPKS) | Aspergillus nidulans | Formation of eight new compounds via crosstalk with the host's cichorine (B1196345) pathway. | researchgate.net |

To decipher the specific function of individual genes within a BGC, targeted gene deletion is a crucial technique. By knocking out a specific gene, scientists can observe the resulting changes in the metabolite profile, often leading to the accumulation of biosynthetic intermediates.

In the study of the A. ustus p-terphenyl pathway, gene deletion experiments were instrumental. researchgate.net These experiments proved that the biosynthesis proceeds through the formation and subsequent reductive dehydration of the terphenylquinone atromentin, followed by other tailoring steps like O-methylation and prenylation. researchgate.net Deleting a gene responsible for a specific modification can halt the pathway at that step, allowing for the isolation and characterization of the substrate for that enzyme.

Conversely, overexpression of key genes, such as those encoding pathway-specific transcription factors or rate-limiting enzymes, can be used to enhance the production of the final compound. While specific overexpression studies for this compound are not detailed, this strategy is widely applied in fungal natural product synthesis to increase yields. dntb.gov.uamdpi.com

Table 2: Outcomes of Gene Deletion in p-Terphenyl Pathway Elucidation

| Organism | Gene(s) Deleted | Key Finding | Reference |

| Aspergillus ustus | Genes in the p-terphenyl cluster | Confirmed the role of atromentin as a key intermediate and the subsequent steps of reductive dehydration, O-methylation, and prenylation. | researchgate.net |

| Aspergillus nidulans (host) | Backbone gene of the native cichorine pathway | Abolished the formation of crosstalk products (higginidulans), confirming the interaction between the heterologous and native pathways. | researchgate.net |

Chemical Synthesis Strategies for P Terphenyls and Analogs

Total Synthesis Approaches to the p-Terphenyl (B122091) Core Structure

The construction of the central p-terphenyl framework is the cornerstone of any total synthesis of molecules like 3,3''-Dihydroxyterphenyllin. The most prevalent and versatile methods for forging the aryl-aryl bonds characteristic of this scaffold are transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction stands out as a particularly powerful tool in this context. tandfonline.com It involves the reaction of an aryl boronic acid with an aryl halide, catalyzed by a palladium complex. tandfonline.com For the synthesis of a p-terphenyl core, a common strategy involves a double Suzuki coupling of a 1,4-dihalogenated benzene (B151609) with two equivalents of an appropriate arylboronic acid.

A generalized scheme for this approach is depicted below:

Scheme 1: General Suzuki-Miyaura approach to the p-terphenyl core.

Researchers have developed numerous variations of this methodology to enhance yields and accommodate a wide range of functional groups. For instance, the use of ligand-free palladium catalysts in flow reactor systems has been shown to be a practical and high-yielding method for the synthesis of unsymmetrical p-terphenyls. tandfonline.com This technique offers benefits such as improved heat and mass transfer, leading to higher reproducibility. tandfonline.com

Alternative strategies for constructing the p-terphenyl core include:

Negishi Cross-Coupling: This method utilizes arylzinc reagents, which can be advantageous in certain contexts but may be less compatible with electrophilic functional groups. tandfonline.com

[5C + 1C(N)] Annulation: A novel approach involves the annulation of α-aryl-β-alkenoyl ketene-(S,S)-acetals with nitroethane or ammonium (B1175870) acetate (B1210297) to construct the central phenyl ring. lnu.edu.cn This metal-free method offers mild reaction conditions and tolerance for various functional groups. lnu.edu.cn

The choice of synthetic route often depends on the desired substitution pattern on the terphenyl core and the availability of starting materials. For a symmetrical molecule like the core of this compound, a double Suzuki coupling is a highly efficient and logical approach.

Regioselective Functionalization and Derivatization

With the p-terphenyl core in hand, the next critical challenge is the regioselective introduction of functional groups. For this compound, this necessitates the specific placement of hydroxyl groups at the 3 and 3'' positions of the terminal phenyl rings.

Direct electrophilic aromatic substitution on the p-terphenyl core often leads to a mixture of products and lacks the required regiocontrol. Therefore, more sophisticated strategies are employed. One effective method involves the use of pre-functionalized building blocks in the cross-coupling reactions. For example, using a boronic acid that already contains a protected hydroxyl group (e.g., a methoxy (B1213986) or benzyloxy group) at the meta-position would directly lead to the desired substitution pattern. The protecting groups can then be cleaved in a subsequent step to reveal the free hydroxyls.

Another powerful technique is the directed ortho-metalation, followed by reaction with an electrophile. However, for meta-substitution, a more common approach is the regioselective halogenation of the terminal rings, followed by a second cross-coupling reaction or a nucleophilic substitution.

A study by Itami and co-workers demonstrated a direct, regioselective bromination of a macrocyclic p-terphenyl system. acs.org The strategic placement of alkoxy groups on the terminal benzene rings directed the bromination to the desired positions. acs.org While this was in a macrocyclic context, the principle of using directing groups to control regioselectivity is broadly applicable.

The following table summarizes some examples of regioselective functionalization reactions on p-terphenyl scaffolds found in the literature.

| Entry | Substrate | Reagents and Conditions | Product | Yield (%) | Regioselectivity | Reference |

| 1 | Tribrominated biaryl | m-Nitrophenylboronic acid, Pd catalyst | m-Nitrophenyl substituted biaryl | 70 | 11:1:1 | nih.gov |

| 2 | Dibrominated p-terphenyl | m-Fluorophenylboronic acid, Pd catalyst | m-Fluorophenyl substituted p-terphenyl | 65 | 5:1 | nih.gov |

| 3 | Bis(triflate) of methyl 2,5-dihydroxybenzoate | Arylboronic acid, Pd(0) catalyst | 5-Aryl-2-triflyloxybenzoate | High | Good | researchgate.net |

These examples highlight the utility of palladium-catalyzed cross-coupling reactions in achieving regioselective functionalization of poly-aryl systems. The ability to introduce substituents at specific positions is crucial for the synthesis of complex natural products like this compound.

Development of Synthetic Methodologies for Related Scaffolds

The synthetic methodologies developed for p-terphenyls are often applicable to a broader range of related poly-aryl scaffolds. The continuous innovation in this field provides a valuable toolbox for organic chemists.

Recent developments include:

Iterative Asymmetric Bromination/Cross-Coupling: This strategy allows for the preparation of enantiomerically enriched and complex poly-aryl compounds. nih.gov By employing peptide-catalyzed electrophilic aromatic substitution, specific atropisomers can be synthesized. nih.gov

Flow Chemistry for Sequential Couplings: The use of flow reactors enables sequential, in-situ cross-coupling reactions. tandfonline.com For example, a di-halogenated arene can be selectively mono-coupled, and the resulting intermediate can be immediately subjected to a second, different coupling partner in a continuous flow system. tandfonline.com

Synthesis of Rigid Divalent Scaffolds: Suzuki cross-coupling has been successfully employed to synthesize rigid, p-terphenyl-linked C-aryl glycosides, creating nanorod-like carbohydrate dimers. beilstein-journals.org This demonstrates the compatibility of the coupling conditions with sensitive functional groups present in carbohydrates. beilstein-journals.org

These advanced methodologies not only expand the accessible chemical space of p-terphenyl analogs but also offer more efficient and sustainable synthetic routes. The principles and techniques developed for these related scaffolds can be retrospectively applied to the synthesis of specific natural products, potentially leading to more elegant and efficient total syntheses of compounds like this compound.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Purity Assessment and Quantification

Quantitative High-Performance Liquid Chromatography (HPLC) Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of 3,3''-Dihydroxyterphenyllin. nih.govarlok.com This method offers high resolution, sensitivity, and reproducibility for separating the target compound from other related substances and impurities. libretexts.org The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and detection. nih.gov

Research Findings:

A typical quantitative analysis is performed using a reversed-phase HPLC system coupled with a Diode-Array Detector (DAD), which allows for the monitoring of elution profiles at multiple wavelengths, ensuring peak purity and accurate identification. nih.govmeasurlabs.com For phenolic compounds like this compound, C18 columns are frequently employed as the stationary phase due to their hydrophobicity, which allows for effective separation based on polarity. nih.govlibretexts.org

The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and acidified water (e.g., with formic or phosphoric acid). nih.govrsc.org The gradient elution, where the mobile phase composition is changed over time, is essential for resolving complex mixtures containing compounds with a wide range of polarities. researchgate.net

Method validation is a critical aspect of quantitative analysis, ensuring the reliability of the results. researchgate.net Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. mdpi.comptfarm.pl Linearity is established by creating a calibration curve from standard solutions of known concentrations. researchgate.netscholarsresearchlibrary.com LOD and LOQ determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. mdpi.comptfarm.pl

Below is an illustrative data table summarizing typical parameters for a validated HPLC-DAD method for the quantification of a phenolic compound similar to this compound.

| Parameter | Value/Condition |

|---|---|

| Chromatographic System | HPLC with Diode-Array Detector (DAD) |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B) rsc.org |

| Flow Rate | 1.0 mL/min rsc.org |

| Detection Wavelength | 254 nm and 280 nm nih.gov |

| Injection Volume | 20 µL rsc.orgresearchgate.net |

| Column Temperature | 30 °C researchgate.net |

| Validation Parameter | Typical Value |

|---|---|

| Linearity (R²) | > 0.999 researchgate.net |

| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL researchgate.netmdpi.com |

| Limit of Quantification (LOQ) | 0.03 - 1.5 µg/mL researchgate.netmdpi.com |

| Precision (RSD%) | < 5% researchgate.net |

| Accuracy (Recovery %) | 98 - 102% researchgate.net |

Advanced Separation Techniques for Complex Mixtures

The isolation of this compound from its natural source, such as a fungal fermentation broth, presents a significant challenge due to the presence of a multitude of other metabolites. nih.govnih.gov Advanced separation techniques are employed to purify the compound from these complex mixtures. High-Speed Counter-Current Chromatography (HSCCC) is a particularly effective liquid-liquid partition chromatography technique for this purpose, as it avoids the use of a solid support, thereby preventing the irreversible adsorption of the sample. nih.govnih.govwikipedia.org

Research Findings:

HSCCC operates by using a liquid stationary phase held in place by a strong centrifugal force while a liquid mobile phase is pumped through it. nih.govnih.gov The separation is based on the differential partitioning of the solutes between the two immiscible liquid phases. wikipedia.org The selection of a suitable two-phase solvent system is the most critical step in developing an HSCCC method. nih.gov

For the separation of fungal metabolites, including polyketides like terphenyls, various solvent systems have been successfully employed. A common approach involves systems composed of n-hexane, ethyl acetate (B1210297), methanol, and water in different ratios. scholarscentral.com The choice of the specific ratio depends on the polarity of the target compound.

For instance, the purification of compounds from Aspergillus species has been achieved using HSCCC. nih.govnih.govacs.org In one study, a two-phase solvent system of n-hexane/ethyl acetate/methanol/water (3:4:2:1, v/v/v/v) was used for the preparative isolation of isoflavonoids from a soybean culture elicited with Aspergillus sojae. scholarscentral.com Another example includes the separation of terphenyl compounds using a non-aqueous system of petroleum ether, dichloromethane, and acetonitrile. google.com

The key advantages of HSCCC in this context include:

Total sample recovery: The absence of a solid matrix minimizes sample loss. nih.gov

High loading capacity: It allows for the processing of large amounts of crude extract, which is essential for preparative scale isolation.

Reduced risk of sample denaturation: The gentle nature of the technique is suitable for delicate natural products. nih.gov

Below is a table illustrating typical solvent systems used in HSCCC for the separation of natural products from fungal sources.

| Solvent System (v/v/v/v) | Target Compounds | Source | Reference |

|---|---|---|---|

| n-Hexane/Ethyl Acetate/Methanol/Water (3:4:2:1) | Glyceollins | Soybean elicited with Aspergillus sojae | scholarscentral.com |

| Petroleum Ether/Dichloromethane/Acetonitrile (e.g., 10:1:9) | α-Terthiophene, Thianthrene, p-Terphenyl (B122091) | Plant Extract | google.com |

| Chloroform (B151607)/Methanol/Water | Various Fungal Metabolites | Fungal Broths | nih.gov |

Structure Activity Relationship Sar and Computational Investigations

Empirical Structure-Activity Correlations

The presence and position of phenolic hydroxyl (-OH) groups on the terphenyl scaffold are fundamental to the bioactivity of compounds like 3,3''-Dihydroxyterphenyllin. nih.govmdpi.com Research consistently demonstrates that these groups are not mere structural components but are often the primary sites of interaction with biological targets and are crucial for activities such as antioxidant, cytotoxic, and enzyme inhibition. nih.govnih.gov

The antioxidant properties of phenolic compounds are strongly linked to the hydrogen-donating ability of their hydroxyl groups, which allows them to scavenge free radicals. core.ac.uk Computational studies on terphenyl structures have shown that the antioxidant potency is dependent on the substitution position of the hydroxyls. researchgate.net The bond dissociation energy (BDE) of the O-H bond is a key descriptor; a lower BDE facilitates hydrogen atom abstraction, leading to higher antioxidant activity. researchgate.netscienceopen.com Furthermore, the formation of intramolecular hydrogen bonds between adjacent hydroxyl groups can stabilize the resulting phenoxyl radical, enhancing the compound's radical-scavenging capacity. researchgate.netscienceopen.com

In the context of anticancer activity, studies on terphenyl derivatives as topoisomerase IIα inhibitors have identified the phenolic hydroxyl group as a key functional group for potent activity. nih.gov One study concluded that an ortho-phenolic hydroxyl group on an outer phenyl ring was particularly important for enhancing the efficacy of the terphenyl compound. nih.gov Similarly, studies on other classes of polyphenolic compounds have affirmed that the two phenolic hydroxyl groups are often necessary for their biological effects. nih.gov Any modification or metabolism of these hydroxyl groups, such as through glucuronidation or sulfation, typically leads to a significant reduction in their antioxidant activity, underscoring the importance of the free phenolic structure. core.ac.uk

The terphenyl scaffold is composed of three phenyl rings connected by single bonds. Rotation around these bonds grants the molecule considerable conformational flexibility. wustl.edu This flexibility means the molecule can exist in numerous, energetically similar conformations, or shapes, in solution. wustl.edu However, for a drug to be effective, it must adopt a specific "bioactive conformation" to fit precisely into the binding site of its target protein. drugdesign.org The inherent flexibility of the terphenyl scaffold can be a disadvantage, as only a fraction of the molecules may be in the correct orientation at any given time. wustl.edu

Consequently, a common strategy in drug design is to increase the structural rigidity of a flexible molecule to lock it into its bioactive conformation. acs.org This "rigidification" can enhance binding affinity and potency. drugdesign.orgacs.org For terphenyl-based inhibitors of the PD-1/PD-L1 interaction, replacing a flexible ether linker with a more rigid m-terphenyl (B1677559) core was shown to be a successful strategy. acs.org This structural modification provides better pre-organization for the molecule to fit into the protein's binding cleft. acs.org The spatial relationship between the phenyl rings, influenced by substituents, also plays a critical role. Studies on C2-symmetrical terphenyl derivatives have shown a clear correlation between the substitution pattern on the terphenyl core and the compound's inhibitory activity. nih.gov

Influence of Phenolic Hydroxyl Groups on Biological Activity

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govazolifesciences.com This approach is invaluable for predicting the activity of new compounds and understanding the key physicochemical properties that drive their effects. nih.govnih.gov

The foundation of any QSAR model is the use of molecular descriptors—numerical values that characterize the physicochemical properties of a molecule. mdpi.com For terphenyl compounds, a variety of descriptors have been employed to build predictive models for activities ranging from anticancer to anti-inflammatory effects.

These descriptors can be broadly categorized:

Electronic Descriptors : These describe the electronic properties of the molecule. For terphenyls, the electrotopological state (E-state) index has been used to develop QSAR models for cyclooxygenase (COX) inhibition. nih.gov Quantum chemical descriptors, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and bond dissociation energy (BDE), are used to model antioxidant activity. researchgate.netscienceopen.com

3D Descriptors : These descriptors account for the three-dimensional structure of the molecule. In Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the steric and electrostatic fields around the molecule are calculated and used as descriptors. nih.gov These models have been successfully applied to terphenyls to understand their anticancer activity. nih.gov

Topological Descriptors : These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching. mdpi.com

In a 3D-QSAR study on terphenyls for COX-2 inhibition, the APEX-3D system identified specific biophoric sites (pharmacophoric features) necessary for activity, corresponding to the sulfur and oxygen atoms of a sulfonyl group and points on an aryl ring. ijpsonline.com

Table 1: Examples of Physicochemical Descriptors Used in Terphenyl QSAR Studies

| Descriptor Type | Specific Descriptor | Application/Significance | Reference |

|---|---|---|---|

| Electronic | Electrotopological State (E-state) Index | Modeling COX-1/COX-2 selectivity. | nih.gov |

| Quantum-Chemical | Bond Dissociation Energy (BDE) | Predicting free-radical scavenging activity. | researchgate.netscienceopen.com |

| 3D-Field | CoMFA/CoMSIA Fields (Steric, Electrostatic) | Modeling anticancer activity against topoisomerase. | nih.gov |

| Geometric | Distance between hydroxyl oxygens | Correlating with hypotensive and phytogrowth-inhibitory activities. | nih.gov |

Developing a reliable QSAR model is a multi-step process that involves careful model building and rigorous validation to ensure its predictive power. nih.govuniroma1.it The process typically involves dividing a dataset of compounds with known activities into a training set, used to build the model, and a test set, used to evaluate its predictive ability on new compounds. uniroma1.itmdpi.com

For terphenyl derivatives, several predictive QSAR models have been successfully developed. In a 3D-QSAR study on terphenyls as topoisomerase inhibitors, CoMFA and CoMSIA models were generated with strong statistical validation. nih.gov The quality of these models is assessed using several statistical metrics:

q² (or r²cv) : The leave-one-out cross-validated correlation coefficient. It measures the internal predictive ability of the model.

r² : The non-cross-validated correlation coefficient, which indicates the goodness of fit for the training set.

r²pred (or R²ext) : The correlation coefficient for the external test set, which measures the model's ability to predict the activity of new compounds.

A high value for these parameters indicates a robust and predictive model. nih.gov For instance, the CoMFA and CoMSIA models for terphenyl topoisomerase inhibitors yielded high r² values (0.998 and 0.994) and good predictive r²pred values for the test set (0.742 and 0.660), indicating their reliability. nih.gov Similarly, QSAR models for COX-2 binding of terphenyl derivatives showed high explained variance (0.874), demonstrating a strong correlation between the selected descriptors and biological activity. nih.gov

Table 2: Statistical Validation of Selected QSAR Models for Terphenyls

| Model Type | Biological Target | q² (Internal Validation) | r² (Goodness of Fit) | r²pred (External Validation) | Reference |

|---|---|---|---|---|---|

| CoMFA | Topoisomerase IIα | 0.605 | 0.998 | 0.742 | nih.gov |

| CoMSIA | Topoisomerase IIα | 0.622 | 0.994 | 0.660 | nih.gov |

| MLR (E-state) | COX-2 | Not Reported | 0.874 (explained variance) | 0.842 (predicted variance) | nih.gov |

MLR: Multiple Linear Regression

Selection and Application of Physicochemical Descriptors

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful computational tools that provide an atomistic-level view of how molecules like this compound behave and interact with biological systems. pitt.eduupc.edu These techniques encompass a range of methods from building and visualizing molecular structures to simulating their dynamic motions over time. upc.edud-nb.info

One of the most common applications is molecular docking . This technique predicts the preferred orientation of a ligand (like a terphenyl derivative) when it binds to a target protein. researchgate.net Docking simulations were used to support the findings of a study on terphenyls as topoisomerase inhibitors, where the computational results were consistent with the experimental DNA relaxation test. nih.gov Similarly, docking was employed to design and study terphenyl-based inhibitors of the PD-1/PD-L1 protein-protein interaction. acs.orgnih.gov

Beyond static docking, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time. d-nb.info MD simulations provide insights into the stability of the binding pose, the flexibility of the protein and ligand, and the specific interactions that hold them together. d-nb.info While specific MD studies on this compound are not widely reported, this technique is a standard and powerful tool for understanding the mechanisms of action for related bioactive compounds. d-nb.info These computational approaches are essential for rational drug design, helping to explain experimental results and guide the synthesis of new, more effective molecules. upc.edu

Conformational Energy Calculations (e.g., Molecular Mechanics)

Conformational analysis, a cornerstone of understanding a molecule's behavior, involves the study of the different spatial arrangements of atoms that can be achieved through rotation around single bonds. For flexible molecules like this compound, identifying the most stable, low-energy conformations is crucial, as these are the forms most likely to be biologically active. Molecular mechanics (MM) is a computational method frequently employed for this purpose, offering a balance between accuracy and computational efficiency for exploring the potential energy surface of a molecule. tandfonline.comnih.gov

In studies of structurally related polyphenolic compounds, such as 3,3'-dihydroxy-alpha,beta-diethyldiphenylethane, molecular mechanics calculations have been instrumental in establishing a structure-activity relationship. researchgate.net These studies have demonstrated a correlation between the minimized conformational energy, which indicates molecular stability, and the observed biological activities. researchgate.net For instance, the most biologically active compounds were found to possess a particular conformation that was also the most stable according to MM calculations. researchgate.net

The stability of different conformers is influenced by a combination of factors, including torsional strain, which arises from the repulsion between bonding electrons of adjacent atoms, and steric interactions, which occur when bulky substituent groups are in close proximity. mdpi.commdpi.com For terphenyl derivatives, rotation around the single bonds connecting the phenyl rings leads to a variety of possible conformations. The relative orientation of the hydroxyl groups is of particular interest, as the distance between them can be a key determinant of biological activity. researchgate.net

Theoretical calculations, often initiated by constructing a potential energy surface (PES) through systematic rotation of dihedral angles, help identify the energy minima corresponding to stable conformers. While no specific conformational energy calculations for this compound are publicly available, the principles derived from studies of similar molecules suggest that its conformational preferences would be dictated by the interplay of steric hindrance between the phenyl rings and the electronic interactions of the hydroxyl groups.

| Interaction Type | Description | Impact on Conformational Stability |

| Torsional Strain | Repulsive forces between bonding electrons of adjacent atoms in eclipsed conformations. mdpi.com | Destabilizing |

| Steric Hindrance | Repulsive interactions that occur when non-bonded atoms or groups are forced into close proximity. mdpi.com | Destabilizing |

| Hydrogen Bonding | Attractive interaction between a hydrogen atom and an electronegative atom, such as oxygen. | Stabilizing (intramolecular) |

| Gauche Interactions | A type of steric interaction between substituents on adjacent carbon atoms that are 60° apart in a Newman projection. mdpi.com | Moderately Destabilizing |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme, to form a stable complex. tandfonline.commdpi.com This method is instrumental in drug discovery for identifying potential biological targets and elucidating the molecular interactions that underpin a compound's activity. acs.org

While specific molecular docking studies for this compound are not extensively documented in publicly accessible literature, research on other p-terphenyl (B122091) derivatives provides significant insights into their potential binding modes and targets. For example, a study on terphenyl-based inhibitors of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction, a critical target in cancer immunotherapy, utilized in silico docking to design and evaluate novel inhibitors. acs.org The docking simulations revealed that a rigidified terphenyl scaffold could bind with high affinity to the PD-L1 protein. acs.org

In another study, various p-terphenyl derivatives were investigated as potential inhibitors of ubiquitin-specific protease 4 (USP4), a target for anti-inflammatory and anticancer therapies. researchgate.net Molecular docking was used to model the interaction of these compounds with the USP4 active site, identifying key binding contacts and providing a rationale for their inhibitory activity. researchgate.net The results indicated that certain terphenyls, such as vialinin B and aurantiotinin A, exhibited favorable binding energies. researchgate.net

Furthermore, docking studies on a terphenyl derivative with anti-protozoan activity against methionyl-tRNA synthetase demonstrated the formation of a stable complex, suggesting a mechanism for its therapeutic effect. tandfonline.com The binding affinity of a ligand to its target is often quantified by a docking score or binding energy, with more negative values indicating a stronger interaction.

The following table presents representative docking scores for various terphenyl derivatives against different biological targets, as reported in the literature.

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Reference |

| m-Terphenyl derivative | PD-L1 | -11.7 | acs.org |

| Terphenyl-based inhibitor | PD-L1 | -10.7 | acs.org |

| Terphenyl Derivative | Methionyl-tRNA synthetase | Not specified | tandfonline.com |

| Androstenedione (Reference) | Aromatase (CYP19A1) | -9.8 | mdpi.com |

| Compound 50 (Terphenyl-related) | Aromatase (CYP19A1) | -7.1 | mdpi.com |

| Compound 52 (Terphenyl-related) | Aromatase (CYP19A1) | -7.5 | mdpi.com |

| Compound 54 (Terphenyl-related) | Aromatase (CYP19A1) | -7.3 | mdpi.com |

These studies collectively suggest that the terphenyl scaffold, including that of this compound, is a promising framework for interacting with a variety of biological targets. The specific substitution pattern of hydroxyl and other groups on the phenyl rings would be expected to play a crucial role in determining the binding affinity and selectivity for different proteins.

Computational Prediction of Biological Mechanisms and Pathways

Computational approaches are increasingly used to predict the biological mechanisms and pathways affected by a compound, providing a systems-level understanding of its activity. nih.gov These methods often integrate data from various sources, including chemical structure, known biological activities, and protein-protein interaction networks, to generate hypotheses about a compound's mode of action.

For terphenyl derivatives, including this compound, their known biological activities, such as antioxidant, antimicrobial, and anticancer effects, provide a starting point for computational pathway analysis. researchgate.net For instance, the anticancer activity of terphenyllin (B1681270) and its derivatives could be computationally explored by examining their effects on signaling pathways known to be dysregulated in cancer.

Studies on terphenyllin have shown that it can induce apoptosis in cancer cells. Computational models could be used to predict which apoptosis-related pathways are most likely to be modulated by this compound. This might involve identifying potential protein targets through docking, as discussed previously, and then mapping these targets onto known signaling cascades, such as the p53 signaling pathway.

Furthermore, the antioxidant properties of this compound, attributed to its phenolic hydroxyl groups, can be investigated computationally. researchgate.net For example, density functional theory (DFT) calculations can be used to determine properties like bond dissociation energies, which are relevant to the compound's ability to scavenge free radicals. tandfonline.com

While specific computational pathway analyses for this compound are not widely published, the general approach involves:

Target Identification: Using methods like molecular docking or chemical similarity searches to identify potential protein targets.

Pathway Mapping: Placing the identified targets into the context of known biological pathways using databases such as KEGG or Reactome.

Network Analysis: Analyzing the interactions between the potential targets within protein-protein interaction networks to understand the broader biological impact.

This in silico approach can help prioritize experimental validation and provide a mechanistic basis for the observed biological effects of compounds like this compound.

Biological Activities and Molecular Mechanisms in Vitro/pre Clinical, Non Human

Antioxidant and Free Radical Scavenging Properties

3,3''-Dihydroxyterphenyllin exhibits significant antioxidant capabilities, which have been assessed through various established methodologies. Its efficacy is attributed to its chemical structure, which facilitates the neutralization of free radicals. ncl.edu.twresearchgate.net

The antioxidant potential of this compound has been quantified using several assays. In the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the compound demonstrated a marked scavenging effect of 94.7%. researchgate.net This method relies on the ability of an antioxidant to donate an electron to the stable DPPH radical, a process that can be measured by a decrease in absorbance. researchgate.netwoodj.org

Further evaluation using the Rancimat method, which assesses the oxidative stability of fats and oils, revealed a substantial protection factor. researchgate.net At a concentration of 200 µg/mL in lard, this compound exhibited a protection factor of 7.82. researchgate.net The Rancimat test accelerates the aging process of a sample by exposing it to a stream of air at elevated temperatures, with the induction time to oxidation serving as a measure of antioxidant efficacy. mdpi.com

Studies have also employed the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. At a concentration of 200 mg/mL, this compound showed a 96% clearance rate for ABTS+ radicals. ncl.edu.tw The Oxygen Radical Absorbance Capacity (ORAC) assay, another method to evaluate antioxidant capacity, indicated a total antioxidant capacity of 2.5 mM trolox (B1683679) equivalents at a concentration of 200 mg/mL. ncl.edu.twactiveconceptsllc.com

Table 1: Antioxidant Capacity of this compound

| Assay | Concentration | Result | Source(s) |

|---|---|---|---|

| DPPH Radical Scavenging | Not specified | 94.7% scavenging | researchgate.net |

| DPPH Radical Scavenging | 200 mg/ml | 80% clearance | ncl.edu.tw |

| Rancimat Method (in lard) | 200 µg/mL | 7.82 protection factor | researchgate.net |

| ABTS+ Radical Scavenging | 200 mg/ml | 96% clearance | ncl.edu.tw |

| ORAC Assay | 200 mg/mL | 2.5 mM Trolox equivalent | ncl.edu.tw |

The antioxidant mechanism of this compound is primarily linked to its ability to scavenge free radicals and its reducing power. ncl.edu.tw The compound can donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), thereby terminating the oxidative chain reactions that can lead to cellular damage. frontiersin.orgsemanticscholar.org

Research indicates that this compound's protective effects against oxidative damage also stem from its ability to inhibit the formation of superoxide (B77818) anions and nitric oxide. ncl.edu.tw At a concentration of 200 mg/ml, it was found to inhibit 41% of superoxide anion generation and 24% of nitric oxide generation. ncl.edu.tw Furthermore, its reducing power was measured to be approximately 50% of that of gallic acid. ncl.edu.tw These actions collectively contribute to the protection of cells from oxidative stress. The body's own defense against ROS involves a complex system of enzymatic and non-enzymatic antioxidants that work to neutralize these harmful species. frontiersin.orgwikipedia.org

When compared with well-known synthetic and natural antioxidants, this compound has demonstrated superior or comparable efficacy. In the Rancimat test, its protection factor of 7.82 at 200 µg/mL was significantly higher than that of butylated hydroxyanisole (BHA) (5.58) and α-tocopherol (4.29). researchgate.net

In the DPPH radical scavenging assay, the 94.7% scavenging effect of this compound was similar to that observed for BHA and α-tocopherol. researchgate.net This positions this compound as a potent natural antioxidant.

Table 2: Comparative Antioxidant Activity

| Compound | Assay | Concentration | Result | Source(s) |

|---|---|---|---|---|

| This compound | Rancimat Method | 200 µg/mL | 7.82 (protection factor) | researchgate.net |

| Butylated Hydroxyanisole (BHA) | Rancimat Method | 200 µg/mL | 5.58 (protection factor) | researchgate.net |

| α-Tocopherol | Rancimat Method | 200 µg/mL | 4.29 (protection factor) | researchgate.net |

| This compound | DPPH Scavenging | Not specified | 94.7% | researchgate.net |

| Butylated Hydroxyanisole (BHA) | DPPH Scavenging | Not specified | Similar to this compound | researchgate.net |

| α-Tocopherol | DPPH Scavenging | Not specified | Similar to this compound | researchgate.net |

Investigation of Mechanisms of Oxidative Damage Protection

Cytotoxic and Anti-proliferative Effects (In Vitro Studies)

In addition to its antioxidant properties, this compound has been shown to possess cytotoxic and anti-proliferative effects against various cancer cell lines.

Studies have demonstrated the cytotoxic potential of this compound. Research on secondary metabolites from Aspergillus species has reported that this compound exhibits moderate cytotoxicity. nih.gov Specifically, it has shown significant anticancer activity against human prostate cancer cell lines (PC3 and LNCaP) and an ovarian cancer cell line (A2780).

While direct IC50 values for this compound against all the listed cell lines are not consistently available in the reviewed literature, related compounds from Aspergillus species have shown activity. For instance, diketopiperazine disulphides isolated from an Aspergillus species displayed cytotoxic properties against HCT116 (colon cancer), AGS (gastric adenocarcinoma), A549 (lung cancer), and MCF-7 (breast cancer) cell lines. nih.gov Given that this compound is also a metabolite from this fungal genus and has shown moderate cytotoxicity, it suggests a broad spectrum of potential anti-proliferative activity. nih.gov

Table 3: Reported Cytotoxic Activity of this compound

| Cell Line | Cancer Type | Activity | Source(s) |

|---|---|---|---|

| PC3 | Prostate Cancer | Significant anticancer activity | |

| LNCaP | Prostate Cancer | Significant anticancer activity | |

| A2780 | Ovarian Cancer | Significant anticancer activity | |

| HCT116 | Colon Cancer | Moderate cytotoxicity reported for the compound class | nih.gov |

| AGS | Gastric Adenocarcinoma | Moderate cytotoxicity reported for the compound class | nih.gov |

| A549 | Lung Cancer | Moderate cytotoxicity reported for the compound class | nih.gov |

| MCF-7 | Breast Cancer | Moderate cytotoxicity reported for the compound class | nih.gov |

| HepG2 | Liver Cancer | Moderate cytotoxicity reported for the compound class | nih.gov |

The precise cellular mechanisms underlying the cytotoxic effects of this compound are still under investigation. However, studies on the closely related compound, 3-hydroxyterphenyllin (B1664598), provide valuable insights. 3-Hydroxyterphenyllin has been shown to induce S phase arrest and apoptosis in ovarian cancer cells. nih.gov This process involves both the intrinsic and extrinsic apoptotic pathways. nih.gov

Key molecular events observed with 3-hydroxyterphenyllin treatment include DNA damage, which mediates the ATM/p53/Chk2 pathway, and the depolarization of the mitochondrial membrane potential. nih.gov Furthermore, it leads to the activation of cleaved caspase-3 and PARP1, which are critical executioners of apoptosis. nih.gov The intrinsic pathway is activated through changes in the levels of Bcl-2 family proteins, while the extrinsic pathway is triggered by the induction of death receptors DR4 and DR5. nih.gov The generation of reactive oxygen species (ROS) and the activation of the ERK signaling pathway also play a significant role in its anti-proliferative effects. nih.gov It is plausible that this compound may exert its cytotoxic effects through similar apoptosis-inducing mechanisms. Apoptosis is a highly regulated process of programmed cell death essential for tissue homeostasis, and its dysregulation is a hallmark of cancer. frontiersin.org

Cellular Mechanisms of Action

Cell Cycle Arrest (e.g., S-phase)

Research into the specific effects of this compound on the cell cycle is limited; however, studies on closely related p-terphenyl (B122091) compounds provide insight into potential mechanisms. For instance, the atypical E2Fs, E2F7 and E2F8, are known transcriptional repressors that can induce a permanent S-phase arrest. nih.gov In cases of DNA damage, cells may be arrested in the G1, S, or G2 phase to allow for repair. mdpi.com Some therapeutic agents are known to induce cell cycle arrest specifically at the intra-S phase or the G1-S boundary. frontiersin.org In glioblastoma cells, for example, inhibition of the Ca2+-activated K+ channel BK with iberiotoxin (B31492) has been shown to induce S-phase arrest and subsequent apoptosis. mdpi.com While direct evidence for this compound is not available, the propensity of related bioactive molecules to interfere with cell cycle progression, including S-phase arrest, suggests a potential area for future investigation.

Selective Inhibition of Specific Biosynthetic Pathways (e.g., pyrimidine (B1678525) biosynthesis)

The de novo pyrimidine biosynthesis pathway is a critical metabolic route for proliferating cells, supplying necessary precursors for nucleic acids, glycoproteins, and phospholipids. embopress.orgbiorxiv.orgnih.gov This pathway is often upregulated in cancer cells to meet the high demand for pyrimidines. mdpi.com Inhibition of key enzymes in this pathway, such as dihydroorotate (B8406146) dehydrogenase (DHODH), can lead to pyrimidine starvation and has emerged as a therapeutic strategy in cancer research. embopress.orgbiorxiv.orgmdpi.com

While direct studies on this compound are scarce, research on a related prenylated p-terphenyl metabolite isolated from Aspergillus candidus demonstrated potent and selective cytotoxic activity. This activity was found to be reversible by the addition of exogenous pyrimidine nucleosides to the cell culture medium, but not by purine (B94841) nucleosides. This finding strongly suggests that the compound's mechanism of action involves the selective inhibition of the pyrimidine biosynthesis pathway. It is speculated that this inhibition could be the cause of its potent cytotoxic properties.

Identification of Molecular Targets and Signaling Pathways

The molecular targets for many p-terphenyl derivatives are not always clearly defined, but several potential targets and pathways have been proposed. nih.govresearchgate.net One prominent target for some p-terphenyls, such as vialinin A, is the ubiquitin-specific protease 4 (USP4). mdpi.com Inhibition of USP4, a deubiquitinase, is a key mechanism contributing to the anti-inflammatory and anticancer properties of these compounds. researchgate.netmdpi.com The binding of vialinin A to the DUSP domain of USP4, an essential area for its catalytic activity, suggests an allosteric regulatory mechanism. mdpi.com

Other p-terphenyls have been shown to inhibit different molecular targets. Terferol, for example, is a known inhibitor of phosphodiesterase (PDE) enzymes. semanticscholar.org A broader analysis of marine-derived p-terphenyl analogues revealed that many exhibit inhibitory activity against phosphodiesterase 4 (PDE4). acs.orgnih.gov Furthermore, some p-terphenyls with a catechol central unit may exert their effects through the formation of cytotoxic copper complexes. nih.govresearchgate.net These findings indicate that the p-terphenyl scaffold can interact with a variety of molecular targets, including proteases and signaling enzymes like PDEs, to elicit a range of biological effects. nih.gov

Other Investigated Biological Activities (In Vitro/Pre-clinical)

Antimicrobial Activity (e.g., antibacterial, antifungal)

Compounds belonging to the p-terphenyl class have been noted for their diverse biological activities, including antimicrobial properties. semanticscholar.org Studies have investigated the antibacterial and antifungal effects of various natural products. The efficacy of these agents is often quantified by determining the Minimal Inhibitory Concentration (MIC), which is the lowest concentration of a compound that completely inhibits visible microbial growth. scielo.br Another metric, the Minimal Bactericidal Concentration (MBC), identifies the lowest concentration required to kill 99.9% of the bacteria. bmglabtech.com

While extensive data specifically for this compound is not available, research on related chlorinated p-terphenyls has indicated they possess antimicrobial properties. For example, some p-terphenyl metabolites have shown activity against various cancer cell lines, and this broad bioactivity often includes antimicrobial effects. semanticscholar.org The evaluation of natural products for antimicrobial activity is a significant area of research, especially concerning multidrug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For instance, the lead compound SIMR 2404, a nature-inspired molecule, demonstrated a potent MIC of 2 μg/mL against MRSA. nih.gov Further investigation is needed to determine the specific antimicrobial spectrum and potency of this compound.

Enzyme Inhibition Profiles (e.g., phosphodiesterase by related compounds)

The p-terphenyl class of natural products has been identified as a source of phosphodiesterase (PDE) inhibitors. semanticscholar.org Phosphodiesterases are crucial enzymes that regulate cellular signaling by degrading cyclic nucleotides. semanticscholar.org Specifically, PDE4 is a drug target for inflammatory and respiratory diseases. mdpi.com

Numerous studies have evaluated terphenyllin (B1681270) and its analogues for their ability to inhibit PDE enzymes. Terferol, a related compound, was found to inhibit cyclic adenosine (B11128) 3',5'-monophosphate phosphodiesterase (cAMP-PDE) with an IC₅₀ value of 0.82 μM. vulcanchem.com In a broader screening, various p-terphenyl derivatives were tested against PDE4D. mdpi.com This screening included terphenyllin and 3-hydroxyterphenyllin. semanticscholar.org One of the most potent compounds identified in this study was sanshamycin C, which exhibited a PDE4D inhibitory activity with an IC₅₀ value of 5.543 µM. semanticscholar.orgmdpi.com A recent, extensive screening of 43 marine-derived p-terphenyl analogues for PDE4 inhibition found that several compounds showed notable activities with IC₅₀ values ranging from 0.40 to 16 μM. acs.orgnih.gov These findings highlight that the p-terphenyl skeleton is a viable scaffold for designing PDE inhibitors.

Table 1: Phosphodiesterase (PDE) Inhibitory Activity of Terphenyllin-Related Compounds

Structural Analogs, Derivatives, and Biosynthetic Intermediates of 3,3 Dihydroxyterphenyllin

Naturally Occurring Closely Related Compounds

Several p-terphenyls structurally related to 3,3''-dihydroxyterphenyllin have been isolated from natural sources, primarily fungi of the Aspergillus genus. nih.govmedchemexpress.comnih.gov These compounds share the core p-terphenyl (B122091) scaffold but differ in their hydroxylation and methoxylation patterns.

3-Hydroxyterphenyllin (B1664598): This compound is a direct analog, featuring one less hydroxyl group than this compound. nih.gov It is a metabolite isolated from Aspergillus candidus and Aspergillus taichungensis. nih.govspandidos-publications.comnih.govmedchemexpress.com Research has shown that 3-hydroxyterphenyllin can induce apoptosis and cause S phase arrest in human ovarian carcinoma cells. spandidos-publications.comnih.gov

Terphenyllin (B1681270): As a parent compound in this family, terphenyllin is characterized by a p-terphenyl structure with methoxy (B1213986) and hydroxy substitutions. nih.gov It is produced by various Aspergillus species, including A. candidus and A. taichungensis. nih.govbiosave.com Terphenyllin is noted for its antioxidative properties and α-glucosidase inhibitory activity. medchemexpress.combiosave.com

Candidusin B: This compound is a dibenzofuran (B1670420) derivative, suggesting a cyclization of the p-terphenyl backbone. mdpi.com It has been isolated from a mangrove endophytic fungus, Aspergillus candidus LDJ-5. mdpi.com While structurally distinct due to the furan (B31954) ring, it is closely related biosynthetically to the terphenyllin family. Other related compounds from this class include Candidusin A and Candidusin C, which have also been isolated from Aspergillus species. nih.govresearchgate.netebi.ac.uk

Table 1: Naturally Occurring Analogs of this compound

| Compound Name | Natural Source(s) | Key Structural Difference from this compound |

|---|---|---|

| 3-Hydroxyterphenyllin | Aspergillus candidus, Aspergillus taichungensis | Lacks one hydroxyl group on a terminal phenyl ring. nih.govspandidos-publications.com |

| Terphenyllin | Aspergillus candidus, Aspergillus taichungensis | Lacks two hydroxyl groups on the terminal phenyl rings. nih.govbiosave.com |

| Candidusin B | Aspergillus candidus LDJ-5 | Features a dibenzofuran ring system formed by oxidative cyclization. mdpi.com |

Semi-synthetic Modifications and Library Generation

The p-terphenyl scaffold of this compound and its analogs has been a target for semi-synthetic modification to explore structure-activity relationships and develop novel bioactive compounds. These modifications often focus on altering the hydroxyl and methoxy groups, which can significantly impact biological activity. frontiersin.orgnih.gov

Researchers have synthesized various derivatives to investigate their potential as therapeutic agents. For instance, a library of terphenyllin derivatives was created and screened for anticancer activity, leading to the identification of compounds with potent DNA-damaging effects. nih.gov Synthetic strategies have included demethylation, oxidation, and acetylation of naturally occurring p-terphenyls to generate new analogs. frontiersin.org For example, the demethylation of terphenyllin analogs using boron tribromide, followed by air oxidation, has yielded new derivatives with altered substitution patterns. frontiersin.org The synthesis of various ester and amide derivatives of related phenolic compounds has also been explored to enhance properties like antioxidant activity. nih.gov

These synthetic efforts highlight the potential to fine-tune the biological properties of the terphenyl scaffold, though detailed library generation specifically from this compound is not extensively documented in the provided results.

Investigation of Biosynthetic Pathway Intermediates and Branch Points

The biosynthesis of p-terphenyls, including this compound, is a complex process involving enzymes that assemble and modify the core aromatic structure. nih.govacs.org The fundamental building blocks are derived from the shikimate pathway, which produces aromatic amino acids. nih.gov

The biosynthesis is thought to begin with the condensation of two molecules of an arylpyruvic acid, such as 4-hydroxyphenylpyruvic acid, to form a key intermediate. nih.gov In many fungi and bacteria, this initial step is catalyzed by a nonribosomal peptide synthetase (NRPS)-like enzyme. researchgate.netuni-marburg.de

A pivotal intermediate in the biosynthesis of many p-terphenyls is polyporic acid . acs.org This intermediate is then subject to a series of enzymatic modifications, including reduction and dehydration, to form the terphenyl triol, a precursor to more complex terphenyls. acs.orgacs.org The enzymes responsible for these transformations, such as reductases and dehydratases, have been identified and characterized in some producing organisms. acs.orgacs.org

Further tailoring reactions, such as hydroxylation, methylation, and prenylation, are catalyzed by specific enzymes encoded within a biosynthetic gene cluster (BGC). uni-marburg.de For example, studies on Aspergillus ustus have revealed the roles of specific O-methyltransferases and hydroxylases in modifying the terphenyl core to produce compounds like terphenyllin and 3,15-dihydroxyterphenyllin. uni-marburg.de The formation of dibenzofuran structures, like those in the candidusins, represents a significant branch point from the linear p-terphenyl pathway, likely occurring through spontaneous or enzyme-catalyzed oxidative cyclization. researchgate.netfrontiersin.org

The investigation of these biosynthetic pathways and their intermediates is crucial for understanding the natural diversity of p-terphenyls and provides a foundation for engineering novel compounds through synthetic biology approaches. nih.gov

Table 2: Key Biosynthetic Intermediates and Enzymes in p-Terphenyl Synthesis

| Intermediate/Enzyme | Role in Biosynthesis |

|---|---|

| Arylpyruvic acids | Initial precursors derived from the shikimate pathway. nih.gov |

| Nonribosomal peptide synthetase (NRPS)-like enzymes | Catalyze the initial condensation of precursors. researchgate.netuni-marburg.de |

| Polyporic acid | A key intermediate that undergoes further modification. acs.org |

| Reductases and Dehydratases | Convert polyporic acid to terphenyl triol intermediates. acs.orgacs.org |

| O-methyltransferases and Hydroxylases | Tailoring enzymes that add functional groups to the p-terphenyl core. uni-marburg.de |

Future Research Directions and Non Clinical Applications

Elucidation of Novel Biosynthetic Enzymes and Regulatory Mechanisms

The biosynthesis of p-terphenyls, including 3,3''-dihydroxyterphenyllin, originates from the shikimate-chorismate pathway, which produces aromatic amino acid precursors. nih.gov The core p-terphenyl (B122091) structure is assembled by a unique, large multi-domain enzyme akin to non-ribosomal peptide synthetases (NRPS-like enzymes). researchgate.netuni-marburg.de

Recent genome mining studies of Aspergillus species have begun to illuminate the specific genetic architecture responsible for producing these compounds. uni-marburg.de In Aspergillus ustus, a biosynthetic gene cluster (BGC) containing a key gene, ucdA, which codes for an NRPS-like enzyme, has been identified as responsible for producing this compound. uni-marburg.de This enzyme likely catalyzes the condensation of two molecules derived from phenylpyruvic acid to form the central three-ring scaffold. nih.gov

Following the creation of the core structure, a series of tailoring enzymes modify it to produce the final diverse products. uni-marburg.de Future research will focus on identifying and characterizing these novel enzymes. For instance, the specific hydroxyl groups at the 3 and 3'' positions of this compound are installed by cytochrome P450 monooxygenases or other oxidoreductases. uni-marburg.de A key area of investigation is the characterization of these hydroxylases, such as the enzyme UcdD identified in A. ustus, which performs dihydroxylation on the terphenyl core. uni-marburg.de Understanding the substrate specificity and catalytic mechanism of these enzymes is a primary goal.

Furthermore, the regulatory mechanisms governing the expression of these BGCs remain largely unknown. uni-marburg.de Research is needed to uncover the transcription factors, signaling pathways, and environmental cues that trigger the production of this compound in its native fungal producers. This knowledge could be harnessed to improve yields through metabolic engineering or to activate silent BGCs to discover new, structurally related compounds.

Development of Chemoenzymatic Synthetic Strategies for this compound and its Analogs

While total chemical synthesis of various p-terphenyl derivatives has been achieved through methods like Suzuki coupling and Diels-Alder reactions, these routes can be complex and may lack the specific regioselectivity required for hydroxylated analogs like this compound. nih.govwalisongo.ac.id Chemoenzymatic synthesis offers a powerful alternative by combining the efficiency of chemical synthesis for scaffold construction with the unparalleled selectivity of enzymes for specific modifications. lnu.edu.cnmdpi.com

A promising future strategy involves the chemical synthesis of a simple p-terphenyl or terphenyllin (B1681270) precursor. This could be achieved through established aryl-aryl coupling reactions. nih.gov Subsequently, the biosynthetic hydroxylases identified in fungi, such as the UcdD enzyme from A. ustus, could be employed as biocatalysts to perform the targeted hydroxylations at the C-3 and C-3'' positions. uni-marburg.de This approach leverages the enzyme's inherent ability to modify the molecule with high precision, overcoming the challenges of regioselectivity in traditional organic synthesis. The promiscuity of such enzymes could also be explored to create a diverse library of hydroxylated p-terphenyl analogs that are difficult to access through purely chemical means. uni-marburg.de